Tetraoctyl orthosilicate
Overview
Description
Tetraoctyl orthosilicate is an organosilicon compound with the chemical formula C32H68O4Si. It is a member of the orthosilicate family, characterized by the presence of four alkoxy groups attached to a central silicon atom. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraoctyl orthosilicate can be synthesized through the reaction of silicon tetrachloride (SiCl4) with octanol (C8H17OH) in the presence of a base. The general reaction is as follows: [ \text{SiCl}_4 + 4 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{Si}(\text{OC}8\text{H}{17})_4 + 4 \text{HCl} ] This reaction typically requires anhydrous conditions to prevent the hydrolysis of silicon tetrachloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where silicon tetrachloride and octanol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tetraoctyl orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and transesterification.
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form silicon dioxide (SiO2) and octanol. [ \text{Si}(\text{OC}8\text{H}{17})_4 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{C}8\text{H}{17}\text{OH} ]
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Condensation: : Under acidic or basic conditions, this compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
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Transesterification: : this compound can react with other alcohols in a transesterification reaction to form different orthosilicates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Condensation: Acidic or basic catalysts.
Transesterification: Various alcohols, often in the presence of a catalyst such as titanium isopropoxide.
Major Products
Hydrolysis: Silicon dioxide (SiO2) and octanol.
Condensation: Polymeric siloxanes.
Transesterification: Different orthosilicates depending on the alcohol used.
Scientific Research Applications
Tetraoctyl orthosilicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of silicon-based materials, including silica nanoparticles and aerogels.
Biology: Employed in the preparation of biocompatible coatings and materials for biomedical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable, biocompatible structures.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants. It is also used in the semiconductor industry for the deposition of silicon dioxide layers.
Mechanism of Action
The mechanism of action of tetraoctyl orthosilicate primarily involves the hydrolysis and condensation of its alkoxy groups. Upon hydrolysis, the compound forms silicon dioxide and octanol. The silicon dioxide can then undergo further condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. These reactions are crucial for its applications in material science and industrial processes.
Comparison with Similar Compounds
Tetraoctyl orthosilicate can be compared with other orthosilicates such as tetraethyl orthosilicate (TEOS), tetrapropyl orthosilicate (TPOS), and tetrabutyl orthosilicate (TBOS).
Tetraethyl orthosilicate (TEOS): Commonly used in the production of silica-based materials and coatings. It is more volatile and has a lower molecular weight compared to this compound.
Tetrapropyl orthosilicate (TPOS): Similar applications to TEOS but with different solubility and reactivity profiles due to the longer alkyl chains.
Tetrabutyl orthosilicate (TBOS): Used in similar applications as TEOS and TPOS but with even longer alkyl chains, affecting its physical properties and reactivity.
This compound is unique due to its longer alkyl chains, which provide distinct solubility and reactivity characteristics, making it suitable for specific applications where other orthosilicates may not be as effective.
Properties
IUPAC Name |
tetraoctyl silicate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68O4Si/c1-5-9-13-17-21-25-29-33-37(34-30-26-22-18-14-10-6-2,35-31-27-23-19-15-11-7-3)36-32-28-24-20-16-12-8-4/h5-32H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLXDDRBXFHZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCO[Si](OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999253 | |
Record name | Tetraoctyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78-14-8 | |
Record name | Silicic acid (H4SiO4), tetraoctyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraoctyl silicate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraoctyl silicate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraoctyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraoctyl orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAOCTYL SILICATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM9C5H8Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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